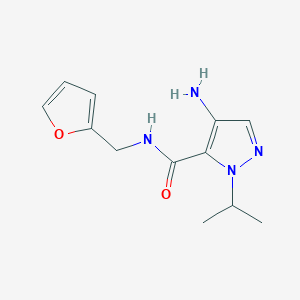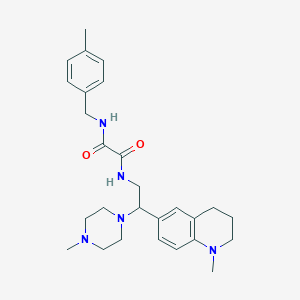
N1-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-(4-methylbenzyl)oxalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N1-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-(4-methylbenzyl)oxalamide is a useful research compound. Its molecular formula is C27H37N5O2 and its molecular weight is 463.626. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
ABCB1 Inhibitors
Research into derivatives of tetrahydroquinoline, which are structurally related to N1-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-(4-methylbenzyl)oxalamide, has shown promise in the design and synthesis of new small ABCB1 inhibitors. These inhibitors can potentially enhance the efficacy of chemotherapy by preventing drug efflux from cancer cells, thus maintaining higher intracellular concentrations of chemotherapeutic agents (Colabufo et al., 2008).
Antimicrobial Agents
Derivatives of tetrahydroquinoline have been synthesized with the aim of developing potential antimicrobials. These compounds have shown activity against various strains of human pathogenic microorganisms, indicating their potential as novel antimicrobial agents. This research area explores the relationship between functional group variation and biological activity, providing insights into the design of more effective antimicrobial agents (Saravanan et al., 2015).
Corrosion Inhibitors
In the field of material science, tetrahydroquinoline analogs have been investigated as corrosion inhibitors for steel in acidic environments. Such compounds offer potential applications in protecting industrial equipment and infrastructure from corrosive damage, contributing to longer service life and reduced maintenance costs (About et al., 2020).
Ocular Hypotensive Agents
Tetrahydroquinoline analogs have also been studied for their ocular hypotensive action, indicating potential applications in the treatment of conditions such as glaucoma. The physicochemical properties of these compounds, such as solubility and distribution coefficient, play a significant role in their pharmacological activities, highlighting the importance of optimizing these properties for effective drug design (Pamulapati & Schoenwald, 2011).
Eigenschaften
IUPAC Name |
N'-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl]-N-[(4-methylphenyl)methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H37N5O2/c1-20-6-8-21(9-7-20)18-28-26(33)27(34)29-19-25(32-15-13-30(2)14-16-32)23-10-11-24-22(17-23)5-4-12-31(24)3/h6-11,17,25H,4-5,12-16,18-19H2,1-3H3,(H,28,33)(H,29,34) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJFSPUZQXRFICL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)C(=O)NCC(C2=CC3=C(C=C2)N(CCC3)C)N4CCN(CC4)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H37N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

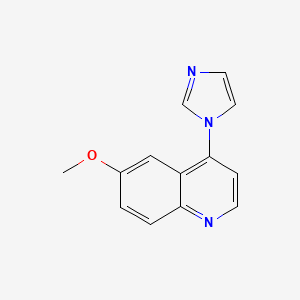
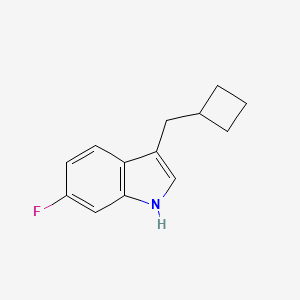
![N-(1-(4-(pyridin-3-yl)thiazol-2-yl)piperidin-4-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2814983.png)

![ethyl 2-[(3,7-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)sulfanyl]propanoate](/img/structure/B2814988.png)
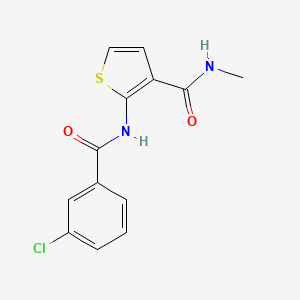
![isopropyl 5-(3-fluorophenyl)-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2814991.png)

![5-[3-(3-chloro-4-ethoxyphenyl)-1H-pyrazol-4-yl]-3-(2-methylphenyl)-1,2,4-oxadiazole](/img/structure/B2814993.png)

![4-methyl-5-[3-(2-pyridinyl)-6-(trifluoromethyl)thieno[3,2-b]pyridin-2-yl]-4H-1,2,4-triazole-3-thiol](/img/structure/B2814996.png)
![N-{2-[(4-methoxyphenyl)carbonyl]-3-methyl-1-benzofuran-5-yl}pyridine-3-carboxamide](/img/structure/B2814999.png)
![3-(2-ethoxyethyl)-8-hexyl-1,7-dimethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2815001.png)
